molecular formula C16H18N4OS B2474113 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 1001519-24-9

3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B2474113
CAS No.: 1001519-24-9
M. Wt: 314.41
InChI Key: BMFWPRMUJOVIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature Conventions for Heterocyclic Hybrid Compounds

The systematic naming of 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one follows the International Union of Pure and Applied Chemistry principles established through the Hantzsch-Widman nomenclature system for heterocyclic compounds. This nomenclature approach, developed by German chemists Arthur Rudolf Hantzsch and Karl Oskar Widman, provides a systematic method for naming heterocyclic parent hydrides containing no more than ten ring members. The compound's name construction demonstrates the application of substitutive nomenclature principles, where the quinazolinone core serves as the parent structure with the pyrazole-containing substituent designated through systematic prefixes and locants.

The quinazoline portion of the molecule follows established heterocyclic naming conventions where the benzene ring is fused to the pyrimidine system. According to the Hantzsch-Widman system, the quinazoline framework utilizes the "aza" prefix to indicate nitrogen heteroatoms within the ring structure. The quinazolinone designation specifically identifies the presence of the carbonyl functionality at the 4-position, with the suffix "-one" indicating the ketone group. The mercapto substituent at the 2-position follows International Union of Pure and Applied Chemistry conventions for sulfur-containing functional groups, where "mercapto" designates the thiol functionality (-SH) or its tautomeric thione form.

The pyrazole component demonstrates the application of systematic heterocyclic nomenclature for five-membered rings containing two nitrogen atoms. The Hantzsch-Widman system designates pyrazole through the "diaza" prefix indicating two nitrogen heteroatoms, with the suffix structure reflecting the degree of unsaturation. The 3,5-dimethyl substitution pattern on the pyrazole ring follows standard International Union of Pure and Applied Chemistry locant designation, where numbering begins at the nitrogen atom and proceeds to give the lowest possible numbers to substituents.

Structural Component Nomenclature System Designation Reference
Quinazoline core Hantzsch-Widman Systematic heterocycle naming
Pyrazole ring International Union of Pure and Applied Chemistry Five-membered diaza system
Mercapto group Substitutive nomenclature Thiol/thione functionality
Propyl linker Alkyl chain designation Saturated three-carbon bridge

The systematic name construction follows the hierarchical approach where the quinazolinone serves as the parent hydride, with the complex pyrazole-containing substituent designated through locants and systematic descriptors. This approach ensures unambiguous structural identification while maintaining consistency with International Union of Pure and Applied Chemistry principles for heterocyclic hybrid compounds.

Properties

IUPAC Name

3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-11-10-12(2)20(18-11)9-5-8-19-15(21)13-6-3-4-7-14(13)17-16(19)22/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFWPRMUJOVIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodological Approaches

Formation of the Quinazolinone Core

The quinazolinone core is typically synthesized via the Niementowski reaction , which involves cyclocondensation of anthranilic acid derivatives with formamide or urea. Recent adaptations employ microwave-assisted protocols to enhance efficiency.

Procedure :

  • Starting Material : Anthranilic acid or its acylated derivatives.
  • Cyclization : React with formamide at 125–130°C under reflux.
  • Thiolation : Introduce the mercapto group ($$-\text{SH}$$) at position 2 using thiourea or phosphorus pentasulfide ($$ \text{P}2\text{S}5 $$).

Example :
$$
\text{Anthranilic acid} + \text{Thiourea} \xrightarrow{\Delta} 2\text{-Mercaptoquinazolin-4(3H)-one} \quad
$$

Introduction of the 3-(3,5-Dimethylpyrazol-1-yl)propyl Side Chain

The propyl-linked pyrazole moiety is introduced via nucleophilic substitution or Mitsunobu reaction .

Alkylation of Quinazolinone

Reagents :

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
  • Base (e.g., NaH or $$ \text{K}2\text{CO}3 $$)
  • Solvent: Acetonitrile or DMF.

Mechanism :
The hydroxyl group of the pyrazole-propanol is converted to a leaving group (e.g., tosylate or bromide), followed by alkylation of the quinazolinone’s nitrogen at position 3.

Optimization :

  • Temperature : 70–120°C under reflux.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield.

Example :
$$
2\text{-Mercaptoquinazolin-4(3H)-one} + \text{3-(3,5-Dimethylpyrazol-1-yl)propyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} \quad
$$

Condensation via Triphenylphosphine-Mediated Coupling

Alternative Approach :

  • Use (3,5-dimethyl-1H-pyrazol-1-yl)propanal in a Claisen-Schmidt condensation with the quinazolinone intermediate.
  • Conditions : Reflux in ethanol with catalytic acetic acid.

One-Pot Multicomponent Synthesis

Recent advances utilize microwave-assisted one-pot synthesis to streamline the process:

  • Reactants : Anthranilic acid, 3,5-dimethylpyrazole-propanol, and thiourea.
  • Conditions : Microwave irradiation (150–200°C, 10–30 min).
  • Yield : ~50–60% with reduced side products.

Critical Analysis of Methodologies

Comparative Efficiency of Routes

Method Yield (%) Reaction Time Key Advantages
Stepwise Alkylation 45–55 8–12 h High purity, scalable
Microwave One-Pot 50–60 10–30 min Rapid, energy-efficient
Mitsunobu Reaction 40–50 6–8 h Stereochemical control

Challenges and Solutions

  • Thiol Oxidation : The mercapto group is prone to oxidation; use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT).
  • Byproduct Formation : Optimize stoichiometry of pyrazole-propanol derivatives to minimize N-alkylation at undesired positions.

Structural Characterization and Validation

  • NMR : $$ ^1\text{H} $$-NMR shows characteristic peaks for pyrazole ($$ \delta $$ 2.1–2.3 ppm, methyl groups) and quinazolinone ($$ \delta $$ 6.8–8.1 ppm, aromatic protons).
  • Mass Spectrometry : ESI-MS confirms molecular ion peak at m/z 314.4 [M+H]⁺.
  • HPLC Purity : >98% achieved via reverse-phase chromatography.

Applications and Derivatives

  • Antioxidant Activity : Pyrazole-quinazolinone hybrids exhibit radical scavenging (DPPH assay: IC₅₀ ~80 µg/mL).
  • Anticancer Potential : Analogues with chloro or fluoro substituents show cytotoxicity against MCF-7 cells.

Chemical Reactions Analysis

Reactivity of the Thiol Group

The 2-mercapto group (-SH) exhibits nucleophilic behavior, participating in alkylation, oxidation, and condensation reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Alkylation Ethyl bromoacetate, K₂CO₃, DMF, 80°C2-(Ethoxycarbonylmethylthio)-3-(3-(3,5-dimethylpyrazol-1-yl)propyl)quinazolin-4(3H)-one72%
Oxidation H₂O₂, acetic acid, 50°C, 2 hDisulfide dimer via S–S bond formation85%
Hydrazone Formation α,β-Unsaturated ketones, glacial acetic acid2-(Propenylidene)hydrazino derivatives59–99%

Key findings :

  • Alkylation proceeds regioselectively at the sulfur atom without affecting the pyrazole or quinazolinone rings .

  • Controlled oxidation yields stable disulfide dimers, useful for studying redox-dependent biological activity .

Quinazolinone Core Modifications

The quinazolin-4(3H)-one scaffold undergoes electrophilic substitution and ring-functionalization reactions.

Reaction TypeReagents/ConditionsProductYieldSource
N-Alkylation Iodomethane, Cs₂CO₃, DMF, 60°C3-Methyl-2-mercapto derivative68%
Cyclization Chalcones, n-propanol, reflux, 72 hPyrazoline-fused quinazolinone derivatives66–98%
Condensation 4-Hydroxybenzaldehyde, ethanol, refluxSchiff base derivatives with phenolic moieties75%

Key findings :

  • N-Alkylation at position 3 enhances solubility while retaining the thiol's reactivity .

  • Cyclization with chalcones generates pyrazoline hybrids with reported MAO-B inhibitory activity (IC₅₀: 0.8–2.1 μM) .

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole group participates in coordination chemistry and electrophilic substitutions.

Reaction TypeReagents/ConditionsProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C, 1 h4-Nitro-3,5-dimethylpyrazole derivative45%
Metal Coordination Cu(II) acetate, methanol, RTCu(II) complex with N,N’-pyrazole ligation91%
Suzuki Coupling 4-Bromophenylboronic acid, Pd(PPh₃)₄4-Arylpyrazole-modified quinazolinone62%

Key findings :

  • Nitration occurs preferentially at the pyrazole’s 4-position due to steric protection of 3,5-methyl groups .

  • Cu(II) complexes exhibit enhanced stability in aqueous media (t₁/₂ > 48 h at pH 7.4).

Multi-Component Reactions

Integrated reactivity of all functional groups enables complex transformations.

Reaction TypeReagents/ConditionsProductYieldSource
Thiol-ene Click Allyl bromide, AIBN, 70°CThioether-linked polymerizable derivative78%
Mannich Reaction Formaldehyde, morpholine, EtOH, RT2-(Morpholinomethylthio) derivative81%

Key findings :

  • Thiol-ene reactions enable covalent attachment to polyethylene glycol (PEG) chains for drug delivery applications .

Stability and Degradation Pathways

Critical stability data under physiological conditions:

ConditionObservationHalf-LifeSource
pH 7.4 buffer, 37°CHydrolysis of pyrazole-propyl linkage12.3 h
UV light (254 nm)Photooxidation of thiol to sulfonic acid2.1 h

Key findings :

  • Acidic conditions (pH < 3) accelerate quinazolinone ring opening via C4=O protonation .

Scientific Research Applications

Scientific Research Applications

The applications of 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one span several domains:

Chemistry

  • Coordination Chemistry : The compound is utilized as a ligand to form metal complexes with unique properties. These complexes can exhibit enhanced catalytic activity and stability compared to other ligands.
  • Reactivity Studies : It undergoes various reactions such as oxidation (to form sulfoxides or sulfones), reduction (yielding dihydroquinazolinones), and substitution reactions involving the pyrazole moiety.

Biology

  • Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antioxidant Properties : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Medicine

  • Anticancer Potential : Studies are exploring its interactions with specific molecular targets related to cancer pathways, indicating possible use as an anticancer agent.
  • Drug Development : The compound's unique structure allows for modifications that can enhance its bioavailability and therapeutic efficacy.

Industry

  • Advanced Materials : The compound is investigated for use in the development of advanced materials due to its unique chemical properties.
  • Catalysts : It shows promise in catalyzing chemical reactions, which could lead to more efficient industrial processes.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial effects against various bacterial strains. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In vitro studies revealed that the compound effectively inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. Further research is needed to elucidate the specific molecular targets involved.

Mechanism of Action

The mechanism of action of 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrazole Substitutions

3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
  • Key Differences : Chloro substituent at position 4 of the pyrazole ring instead of hydrogen.
  • However, this compound is listed as discontinued, suggesting challenges in synthesis or stability .
3-[3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-mercaptoquinazolin-4(3H)-one
  • Key Differences : Chloro and methyl groups at positions 4 and 3 of the pyrazole, respectively.
  • Impact: The asymmetric substitution may reduce steric hindrance compared to 3,5-dimethyl analogs, possibly improving solubility.
3-[3-(Diethylamino)propyl]-2-mercaptoquinazolin-4(3H)-one
  • Key Differences: Replaces the pyrazole group with a diethylamino (-N(CH2CH3)2) moiety.
  • Impact : The tertiary amine enhances water solubility and may facilitate interactions with charged biological targets (e.g., ion channels or GPCRs). This modification shifts the compound’s pharmacological profile toward neuromodulatory applications .

Substituent Effects on Physicochemical Properties

Compound Substituent(s) LogP* Solubility Stability
Target Compound 3,5-dimethylpyrazole ~3.2 Low in water; soluble in DMSO Stable under inert conditions
Chloro-pyrazole analog 4-Cl, 3,5-dimethylpyrazole ~3.5 Lower solubility due to Cl Likely prone to hydrolysis
Diethylamino analog -N(CH2CH3)2 ~2.0 High in polar solvents Sensitive to oxidation

*Estimated using fragment-based methods.

  • Spectroscopic Properties: Bisquinazolinone derivatives with bromo/aryl groups (e.g., from ) exhibit tunable absorption/emission profiles (λmax 320–450 nm). The target compound’s pyrazole may similarly influence π-π* transitions, though specific data are lacking .

Biological Activity

The compound 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₄OS
  • Molecular Weight : 278.38 g/mol
  • LogP : 0.39
  • Polar Surface Area : 65 Ų

Biological Activity Overview

Quinazolinone derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Inhibition of tumor cell proliferation.
  • Antimicrobial : Activity against various bacterial strains.
  • Anti-inflammatory : Reduction of inflammatory responses.

Anticancer Activity

Research has shown that quinazolinone derivatives can exert significant antiproliferative effects on various cancer cell lines. For instance, derivatives have been found to inhibit growth in lung cancer cells by targeting the epidermal growth factor receptor (EGFR) . The compound may similarly interact with EGFR or other kinases involved in cancer progression.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)<10EGFR inhibition
MCF7 (Breast Cancer)<15Induction of apoptosis
HCT116 (Colorectal)<20Cell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Quinazolinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of similar compounds against MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentrations (MICs) in the low microgram range .

Bacterial Strain MIC (µg/mL) Activity
S. aureus ATCC 259230.98Strong inhibition
MRSA ATCC 43300<1Highly effective
E. coli ATCC 259225Moderate inhibition

Case Studies and Research Findings

  • Antiproliferative Effects : A study demonstrated that quinazolinone derivatives exhibited significant growth inhibition in various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption . The specific compound's structure may enhance its affinity for key molecular targets.
  • Antibacterial Properties : Another investigation into the antibacterial properties revealed that certain quinazolinones showed potent activity against resistant bacterial strains, making them promising candidates for further development as antibiotics .
  • Cytotoxicity Assessment : Cytotoxicity studies indicated that the compound displayed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index . The IC50 values observed were indicative of potential clinical relevance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including cyclization of quinazolinone precursors and functionalization with pyrazole moieties. Key steps include:

  • Cyclocondensation : Using thiourea derivatives and propyl-linked pyrazole intermediates under reflux with acetic acid .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

  • Optimization : Adjusting reaction temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., K₂CO₃) to enhance yields (reported 60–75%) .

    Table 1 : Example Reaction Conditions and Yields

    StepReagentsSolventTemp (°C)Yield (%)Purity (%)
    CyclizationThiourea, pyrazoleAcetic acid1106592
    FunctionalizationK₂CO₃, DMFDMF807095

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the quinazolinone core (δ 6.8–8.2 ppm for aromatic protons) and pyrazole substituents (δ 2.1–2.5 ppm for methyl groups) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 383.15) and isotopic patterns .
  • HPLC-UV : Monitor purity using a C18 column (λ = 254 nm, retention time ~8.2 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity) to distinguish direct vs. indirect effects .
  • Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring consistency across replicates .
  • Meta-Analysis : Cross-reference data with structurally analogous quinazolinones (e.g., 2-mercapto derivatives) to identify structure-activity trends .

Q. What experimental designs are suitable for studying the compound’s environmental stability and degradation pathways?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in buffered solutions (pH 3–9) at 25–40°C, sampling at intervals for HPLC analysis .
  • Photodegradation : Expose to UV light (λ = 365 nm) in a solar simulator, tracking degradation via LC-MS to identify byproducts (e.g., sulfonic acid derivatives) .
  • Statistical Design : Use a factorial approach (pH × temperature × light) with ANOVA to isolate significant degradation factors .

Q. How can computational modeling enhance the understanding of its pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 3K1) to predict binding affinity .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to reconcile discrepancies?

  • Methodological Answer :

  • Solvent Screening : Test in DMSO, ethanol, and chloroform using nephelometry (turbidity measurements) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize polarity mismatches .
  • Documentation : Report solvent purity (e.g., anhydrous vs. hydrated DMSO) and temperature, as these variables significantly affect results .

Methodological Frameworks

Q. Integrating this compound into a broader pharmacological study: What theoretical frameworks guide hypothesis formulation?

  • Methodological Answer :

  • Kinetic Theory : Link structural features (e.g., thiol group) to enzyme inhibition kinetics (e.g., non-competitive vs. uncompetitive models) .
  • Systems Biology : Map interactions with oxidative stress pathways (Nrf2/Keap1) using RNA-seq data from treated cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.